Nicotinic acid N-alpha-arabinoside

描述

属性

CAS 编号 |

78308-43-7 |

|---|---|

分子式 |

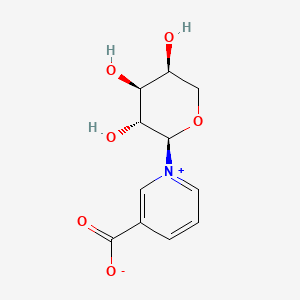

C11H13NO6 |

分子量 |

255.22 g/mol |

IUPAC 名称 |

1-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]pyridin-1-ium-3-carboxylate |

InChI |

InChI=1S/C11H13NO6/c13-7-5-18-10(9(15)8(7)14)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9+,10+/m0/s1 |

InChI 键 |

CXAXMXZAQOSPOI-AXTSPUMRSA-N |

SMILES |

C1C(C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)[O-])O)O)O |

手性 SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)[N+]2=CC=CC(=C2)C(=O)[O-])O)O)O |

规范 SMILES |

C1C(C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)[O-])O)O)O |

同义词 |

nicotinic acid N-alpha-arabinoside |

产品来源 |

United States |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Nicotinic acid N-alpha-arabinoside in complex biological matrices?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for targeted metabolomic analysis due to its high sensitivity and specificity. Validate the method by comparing retention times and fragmentation patterns with authentic standards. For quantification, employ internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. LC-MS protocols should include optimization of ionization parameters (e.g., electrospray ionization in positive/negative mode) and chromatographic separation (e.g., reverse-phase columns) to resolve structural isomers .

Q. How can researchers design experiments to synthesize this compound with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, pH, and solvent system) to favor arabinosyl transfer to the nicotinic acid moiety. Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify the product via column chromatography or recrystallization, and validate purity using nuclear magnetic resonance (NMR) spectroscopy (e.g., , -NMR) and high-resolution mass spectrometry (HRMS). Structural confirmation requires comparing spectral data with literature or computational predictions .

Q. What are the key challenges in detecting this compound in enzymatic assays, and how can they be mitigated?

- Methodological Answer : Challenges include low abundance in biological samples, interference from structurally similar metabolites (e.g., other nicotinic acid derivatives), and instability under certain pH/temperature conditions. Mitigation strategies:

- Enrich samples using solid-phase extraction (SPE) with hydrophilic interaction liquid chromatography (HILIC) cartridges.

- Use tandem MS (MS/MS) with selective reaction monitoring (SRM) to enhance specificity.

- Stabilize the compound by adjusting buffer conditions (e.g., avoid extreme pH) and storing samples at -80°C .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in modulating enzymatic activity?

- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten analysis) to assess the compound’s effect on enzyme velocity () and substrate affinity (). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (). For structural insights, perform X-ray crystallography or cryo-EM to resolve the compound-enzyme complex. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, which should be validated experimentally .

Q. What strategies are effective for resolving contradictory data on the biological activity of this compound across different studies?

- Methodological Answer :

- Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, dosage) across studies to identify confounding variables.

- Dose-response profiling : Re-evaluate activity across a broader concentration range to account for non-linear effects.

- Orthogonal validation : Confirm findings using independent methods (e.g., gene knockout vs. pharmacological inhibition).

- Collaborate with bioinformaticians to integrate multi-omics data (e.g., transcriptomics, metabolomics) and identify context-dependent mechanisms .

Q. How can researchers design studies to explore this compound as a biomarker for metabolic disorders?

- Methodological Answer :

- Cohort selection : Include well-phenotyped cohorts with matched controls (e.g., age, sex, BMI) to minimize confounding.

- Longitudinal sampling : Track compound levels over time to assess correlation with disease progression.

- Multi-platform validation : Combine LC-MS data with genomic/proteomic datasets to identify associated pathways.

- Statistical rigor : Use multivariate analysis (e.g., partial least squares-discriminant analysis, PLS-DA) and adjust for multiple testing (e.g., Benjamini-Hochberg correction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。